molecular formula C25H24FN3O3S2 B4103740 2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE

2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE

Cat. No.: B4103740
M. Wt: 497.6 g/mol
InChI Key: MXPRAOZGRGVDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thienylmethyl group, and a propoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl, thienylmethyl, and propoxyphenyl groups through various chemical reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(2-thienylmethyl)-2-thioxo-4-imidazolidinyl]acetamide
  • N-(4-Fluorophenyl)-2-[1-methyl-5-oxo-3-(2-thienylmethyl)-2-thioxo-4-imidazolidinyl]acetamide

Uniqueness

Compared to similar compounds, 2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3S2/c1-2-13-32-20-11-7-18(8-12-20)27-23(30)15-22-24(31)29(19-9-5-17(26)6-10-19)25(33)28(22)16-21-4-3-14-34-21/h3-12,14,22H,2,13,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPRAOZGRGVDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE
Reactant of Route 4
2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE
Reactant of Route 5
2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]-N-(4-PROPOXYPHENYL)ACETAMIDE

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